![molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3](/img/structure/B185631.png)

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

説明

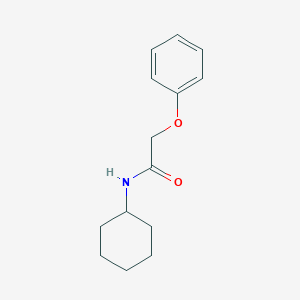

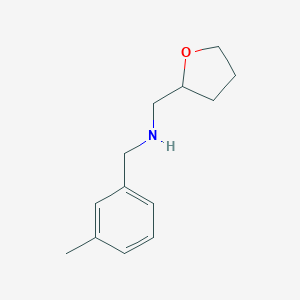

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the empirical formula C12H16N2O3S . It has a molecular weight of 268.33 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a solid compound . Its empirical formula is C12H16N2O3S and it has a molecular weight of 268.33 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of novel compounds with potential antibacterial and antifungal activities (Mahyavanshi, Shukla, & Parmar, 2017). Another study focused on the antimicrobial activity of heterocyclic compounds having a sulphamido moiety, indicating their effectiveness against various microbial strains (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Pharmacological Characterization

A pharmacological study characterized PF-04455242, a derivative of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, as a high-affinity antagonist selective for κ-opioid receptors, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical characterization of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives. One research effort led to the creation of a fluorinated derivative, enhancing its potential applications in medicinal chemistry and drug design (Kuznecovs et al., 2020). Another study explored the anticonvulsant activity of new derivatives, providing insights into their therapeutic potential (Kamiński, Wiklik, & Obniska, 2015).

Anticancer Properties

The anticancer properties of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives have also been a significant focus. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy (Vinayak et al., 2014).

将来の方向性

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through the sulfonyl group, which is known to form hydrogen bonds with amino acid residues in proteins .

Pharmacokinetics

The pharmacokinetic properties of N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Without knowing the specific targets and pathways involved, it’s difficult to predict the compound’s effects .

特性

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAZVYRDPYXYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352172 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |

CAS RN |

288154-64-3 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)